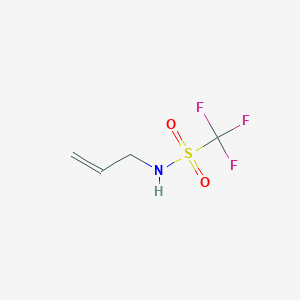
N-allyl-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-1,1,1-trifluoromethanesulfonamide is an organic compound that belongs to the class of trifluoromethanesulfonamides. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a trifluoromethanesulfonyl group attached to the same nitrogen atom. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which significantly influence the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1,1,1-trifluoromethanesulfonamide typically involves the reaction of allylamine with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Allylamine+Trifluoromethanesulfonyl chloride→this compound+HCl
The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-allyl-1,1,1-trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The allyl group can undergo oxidation to form epoxides or other oxidized products.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce epoxides or other oxidized derivatives .
Scientific Research Applications
N-allyl-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-allyl-1,1,1-trifluoromethanesulfonamide involves the interaction of the trifluoromethanesulfonyl group with nucleophilic sites in target molecules. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group enhances the reactivity of the compound, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-allyl-1,1,1-trifluoromethanesulfonamide include:
- N-methyl-1,1,1-trifluoromethanesulfonamide
- N-ethyl-1,1,1-trifluoromethanesulfonamide
- N-propyl-1,1,1-trifluoromethanesulfonamide
Uniqueness
This compound is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group can participate in additional reactions, such as polymerization or cross-linking, making the compound versatile for various applications .
Properties
CAS No. |
34310-32-2 |
|---|---|
Molecular Formula |
C4H6F3NO2S |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-prop-2-enylmethanesulfonamide |
InChI |
InChI=1S/C4H6F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h2,8H,1,3H2 |
InChI Key |
VCQQWOHJQZIBNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


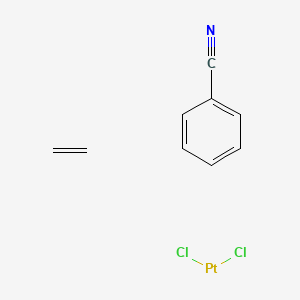
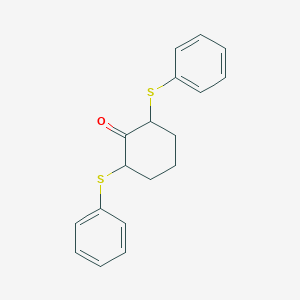
![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
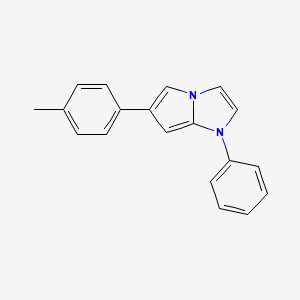
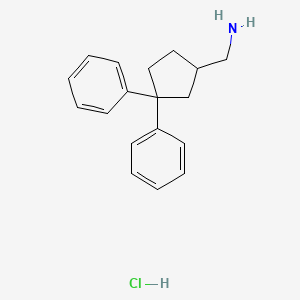
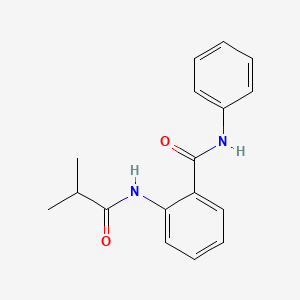
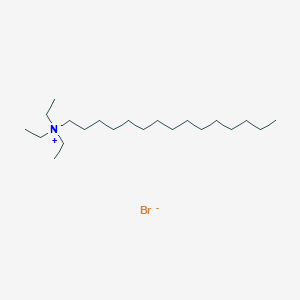
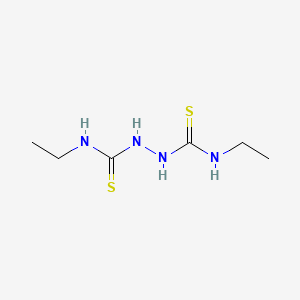


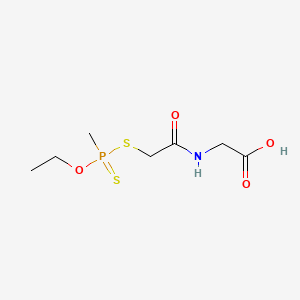
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


